molecular formula C7H4BrFO B134337 4-Bromo-2-fluorobenzaldehyde CAS No. 57848-46-1

4-Bromo-2-fluorobenzaldehyde

Cat. No. B134337
Key on ui cas rn: 57848-46-1
M. Wt: 203.01 g/mol
InChI Key: UPCARQPLANFGQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06946559B2

Procedure details

n-Butylmagnesium chloride (3.49 mmol) in 2.05M tetrahydrofuran solution (1.70 mL) was added to ice-cooled n-butyllithium (8.06 mmol) in 1.45M hexane (4.85 mL). The mixture was stirred at 0° C. for 15 minutes to give a suspension. To the suspension was added dropwise a toluene solution (25 mL) containing ice-cooled 1,4-dibromo-2-fluorobenzene (2.54 g, 10.0 mmol) over a period of 10 minutes, while keeping the temperature below 5° C. The resultant yellowish suspension was stirred at 0° C. for one hour, and N,N-dimethylformamide (1.0 mL, 13 mmol) was added thereto. The mixture was stirred at 0° C. for 30 minutes, and 1M aqueous acetic acid solution (15 mL) was added. The reaction mixture was extracted twice with ethyl acetate (15 mL). The organic extracts were combined, and 20% aqueous sodium hydrogen sulfite solution (5 mL) was added at room temperature. The mixture was stirred vigorously at room temperature for one hour. The aqueous phase was separated, washed with ethyl acetate (15 mL), adjusted to pH 10 with 6N sodium hydroxide solution, and extracted twice with ethyl acetate (25 ml). The organic extracts were combined, washed successively with aqueous ammonium chloride saturated solution (10 mL) and saturated aqueous sodium chloride (10 mL), dried over magnesium sulfate, and concentrated to dryness under reduced pressure to give the title compound (1.666 g, 82% yield) as an almost colorless crystalline solid.
Quantity
3.49 mmol
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
solvent
Reaction Step One
Quantity
8.06 mmol
Type
reactant
Reaction Step Two
Quantity
4.85 mL
Type
solvent
Reaction Step Two
Quantity
2.54 g
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Six
Yield
82%

Identifiers

REACTION_CXSMILES
C([Mg]Cl)CCC.C([Li])CCC.Br[C:13]1[CH:18]=[CH:17][C:16]([Br:19])=[CH:15][C:14]=1[F:20].CN(C)[CH:23]=[O:24]>O1CCCC1.CCCCCC.C(O)(=O)C.C1(C)C=CC=CC=1>[Br:19][C:16]1[CH:17]=[CH:18][C:13]([CH:23]=[O:24])=[C:14]([F:20])[CH:15]=1

Inputs

Step One
Name
Quantity
3.49 mmol
Type
reactant
Smiles
C(CCC)[Mg]Cl
Name
Quantity
1.7 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
8.06 mmol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
4.85 mL
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
2.54 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)Br)F
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
CN(C=O)C
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)O
Step Six
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a suspension
ADDITION
Type
ADDITION
Details
containing ice-
CUSTOM
Type
CUSTOM
Details
the temperature below 5° C
STIRRING
Type
STIRRING
Details
The resultant yellowish suspension was stirred at 0° C. for one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
The mixture was stirred at 0° C. for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted twice with ethyl acetate (15 mL)
ADDITION
Type
ADDITION
Details
20% aqueous sodium hydrogen sulfite solution (5 mL) was added at room temperature
STIRRING
Type
STIRRING
Details
The mixture was stirred vigorously at room temperature for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
WASH
Type
WASH
Details
washed with ethyl acetate (15 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate (25 ml)
WASH
Type
WASH
Details
washed successively with aqueous ammonium chloride saturated solution (10 mL) and saturated aqueous sodium chloride (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=CC(=C(C=O)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.666 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.